molecular formula C17H25N3O2 B13103916 N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide CAS No. 919108-11-5

N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13103916
CAS No.: 919108-11-5
M. Wt: 303.4 g/mol
InChI Key: POEPDFXHKCEBPR-UHFFFAOYSA-N
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Description

N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This particular compound is characterized by its unique structural features, which include a butyl group, an ethoxy group, and a propyl group attached to the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 2-azidobenzaldehydes with amines to form the indazole core Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-ethoxy-2-propyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl, ethoxy, and propyl groups in specific positions on the indazole core can influence its reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

919108-11-5

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-butyl-3-ethoxy-2-propylindazole-6-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-4-7-10-18-16(21)13-8-9-14-15(12-13)19-20(11-5-2)17(14)22-6-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21)

InChI Key

POEPDFXHKCEBPR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCC

Origin of Product

United States

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